Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate
Description
Properties
IUPAC Name |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-28-20-12-8-17(9-13-20)23(29-24(27)18-6-10-19(25)11-7-18)22-21-5-3-2-4-16(21)14-15-26-22/h2-15,23H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZNEBFFBOXCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline and its derivatives, including Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products . Modern methods focus on more efficient and environmentally friendly approaches, such as metal-catalyzed reactions and catalyst-free processes in water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-1-yl(4-methoxy
Biological Activity
Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its mechanisms of action and therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through the esterification of 4-fluorobenzoic acid with an isoquinoline derivative, followed by the introduction of a methoxyphenyl group. Structural characterization is often performed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to confirm the molecular structure and purity.
Antioxidant Activity
This compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that compounds with similar structures can activate the Nrf2 pathway, enhancing the expression of cytoprotective genes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HMOX1) .
Anticancer Properties
The compound has shown promising anticancer activity in various studies. For instance, derivatives of similar structures have been tested against different cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including those mediated by MAP kinases .
Anti-inflammatory Effects
This compound may also have anti-inflammatory properties. Inflammatory processes are regulated by various cytokines and transcription factors such as NF-kB. Compounds that modulate these pathways can potentially reduce inflammation-related diseases .
Case Studies and Research Findings
A recent study evaluated the biological activities of several derivatives related to this compound. The findings highlighted:
- Cytotoxicity : The compound showed IC50 values in the micromolar range against specific cancer cell lines.
- Mechanistic Insights : Activation of apoptotic pathways was confirmed through assays measuring caspase activity.
- In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with this compound compared to controls.
Comparative Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate has shown promise in the development of pharmacological agents. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. Research indicates that derivatives of isoquinoline can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by promoting EGFR degradation through ubiquitination mechanisms .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Isoquinoline derivatives exhibit activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .
Case Study: Anticancer Effects
A study focusing on isoquinoline derivatives demonstrated that specific modifications to the isoquinoline structure enhanced their potency against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
Pharmacological Research
This compound has been explored for its role in modulating enzyme activities, particularly those involved in inflammation and metabolic pathways.
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory responses. The structure allows for specific interactions with the enzyme's active site, leading to decreased activity and subsequent reduction of inflammatory markers .
Data Table: Inhibitory Potency Against Enzymes
Material Science Applications
Beyond biological applications, this compound is being investigated for its utility in material science.
Synthesis of Polymers
The compound can serve as a building block for synthesizing novel polymers with specific properties suitable for various industrial applications. Its functional groups allow for further chemical modifications that can tailor the physical and chemical properties of the resulting materials .
Comparison with Similar Compounds
Substituent Effects on Herbicidal Activity
The herbicidal activity of Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate has been benchmarked against analogs with varying R and R1 groups (Table 1). Key findings include:
- 4-Methoxyphenyl Derivatives: Compounds with the 4-methoxyphenyl group (e.g., the target compound) exhibit moderate activity against rape but weak effects on barnyard grass (Echinochloa crus-galli) . This suggests selectivity for broadleaf weeds.
- Electron-Withdrawing Substituents : Analogous compounds with 4-chlorobenzyl or 4-nitrophenyl groups show divergent activity profiles. For instance, 4-chlorobenzyl derivatives demonstrate higher potency against rape, likely due to increased lipophilicity enhancing membrane penetration .
- Polar Groups : Derivatives with hydrophilic substituents (e.g., 4-hydroxy-3-methoxybenzyl) exhibit reduced activity, highlighting the importance of balanced hydrophobicity for herbicidal efficacy .
Table 1 : Qualitative Herbicidal Activity of Selected Analogues
| R1 Group | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| 4-Methoxyphenyl | Moderate | Weak |
| 4-Chlorobenzyl | High | Weak |
| 4-Nitrophenyl | Low | Weak |
| 4-Hydroxy-3-methoxybenzyl | Low | Weak |
Physicochemical and Application Profiles
- 4-Methoxyphenyl Derivatives: As cataloged in Biopharmacule Speciality Chemicals, 4-methoxyphenyl-containing compounds are widely used in pharmaceuticals and materials science .
Q & A
Q. What are the established synthetic routes for Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate, and how can experimental parameters be optimized for yield and purity?
Answer: The synthesis typically involves multi-step reactions, such as condensation of isoquinoline derivatives with 4-methoxyphenylmethyl intermediates, followed by esterification with 4-fluorobenzoic acid. Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) for ester bond formation.
- Temperature control : Maintaining 60–80°C to prevent side reactions like hydrolysis.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
For purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization can employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, reaction time) .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical for validation?
Answer:
- Structural elucidation : NMR (¹H/¹³C) to confirm substituent positions and ester linkage integrity.
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition profiles.
Reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) should be used for cross-validation .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry or machine learning) predict the reactivity or biological activity of this compound?
Answer:
- Reactivity prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and activation energies for ester hydrolysis or nucleophilic substitution .
- Biological activity : QSAR (Quantitative Structure-Activity Relationship) models trained on structural analogs predict interactions with biological targets (e.g., kinase inhibition). Tools like AutoDock Vina simulate ligand-protein docking .
Data integration : Combine computational outputs with experimental IC₅₀ values to refine predictive accuracy .
Q. What experimental strategies resolve contradictions in stability data (e.g., discrepancies between theoretical predictions and empirical observations)?
Answer:
- Controlled degradation studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS. Compare results with DFT-predicted degradation pathways .
- Statistical reconciliation : Apply ANOVA to identify outliers in experimental replicates or systematic errors in measurement protocols .
Case example : If hydrolysis rates deviate from predictions, re-evaluate solvent polarity or trace water content in reagents .
Q. How can membrane separation technologies or reactor design improve the scalability of its synthesis?
Answer:
- Membrane reactors : Use ceramic membranes to continuously remove byproducts (e.g., water) and shift equilibrium toward ester formation.
- Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing side reactions.
Process optimization : Utilize CRDC subclass RDF2050104 (membrane technologies) and RDF2050112 (reactor design) frameworks to align with industrial standards .
Methodological Frameworks
Q. What statistical approaches are recommended for optimizing reaction conditions while minimizing experimental iterations?
Answer:
- Factorial Design : Screen variables (e.g., temperature, catalyst loading) in a 2ⁿ matrix to identify significant factors.
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between pH and yield) using central composite designs .
Example : A 3² factorial design reduced optimization trials for esterification from 27 to 9 experiments while achieving >85% yield .
Q. How should researchers address challenges in data reproducibility when synthesizing derivatives of this compound?
Answer:
- Standardized protocols : Document reagent sources (e.g., CAS 1527-89-5 for 4-methoxybenzophenone) and purity thresholds (>98%) .
- Open-access databases : Share raw NMR/HPLC data via platforms like PubChem or Zenodo for cross-validation .
Tables for Key Data
Q. Table 1: Critical Analytical Parameters for this compound
Q. Table 2: Example DoE Matrix for Esterification Optimization
| Variable | Low Level (-1) | High Level (+1) | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 72 |
| Catalyst (mol%) | 1.0 | 2.5 | 1.8 |
| Reaction Time (h) | 4 | 8 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
